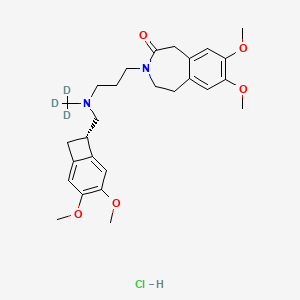

Ivabradine-d3 Hydrochloride

Übersicht

Beschreibung

Ivabradine (D3 Hydrochloride) is a derivative of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It functions as a pacemaker current (I_f) inhibitor, reducing the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node . This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .

Vorbereitungsmethoden

The synthesis of Ivabradine (D3 Hydrochloride) involves several steps, including the preparation of intermediates and the final product. The synthetic route typically includes:

Step 1: Preparation of the key intermediate, 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.

Step 2: Conversion of the intermediate to Ivabradine through a series of chemical reactions, including methylation and cyclization.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Ivabradin (D3-Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Methanol, Ethanol und Dichlormethan sowie Katalysatoren wie Palladium auf Kohlenstoff. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ivabradin mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Heart Rate Modulation

Ivabradine-d3 Hydrochloride selectively inhibits the "funny" current (I_f) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility. This mechanism distinguishes it from traditional beta-blockers and calcium channel blockers, making it particularly valuable for patients with contraindications to those therapies .

Research Studies

In preclinical studies, Ivabradine-d3 has been shown to reduce heart rate and decrease the incidence of ventricular arrhythmias in models of myocardial infarction. For instance, administration of Ivabradine at a dosage of 10 mg/kg per day significantly lowered the risk of ventricular tachycardia and fibrillation in rat models .

Clinical Research

Heart Failure Treatment

Ivabradine has been approved for use in chronic heart failure, particularly for patients with reduced ejection fraction and elevated resting heart rates. The FDA approved Ivabradine for this indication in April 2015, highlighting its efficacy in managing symptoms of chronic heart failure by improving hemodynamics without the negative inotropic effects associated with other heart rate-lowering agents .

Angina Pectoris Management

Clinical trials have demonstrated that Ivabradine is effective in managing stable angina pectoris by reducing heart rate and improving exercise tolerance. This application is particularly beneficial for patients who are unable to tolerate beta-blockers due to side effects or contraindications .

Research Methodologies

In Vivo Studies

Studies involving Ivabradine-d3 typically employ various animal models to elucidate its pharmacokinetics and pharmacodynamics. For example, investigations into its effects on cardiac output and arrhythmia susceptibility are conducted using rodent models subjected to induced myocardial ischemia .

Formulation Development

Research has also focused on developing novel formulations of Ivabradine hydrochloride, including delayed-release pellets designed to optimize therapeutic outcomes by controlling drug release profiles. These formulations utilize specific polymers that modulate the release kinetics of the drug, enhancing patient compliance and therapeutic efficacy .

Case Studies

Several case studies have documented the impact of Ivabradine on patient outcomes:

-

Case Study 1: Chronic Heart Failure

A study involving patients with chronic heart failure demonstrated that those treated with Ivabradine experienced significant reductions in hospitalizations due to heart failure exacerbations compared to those receiving standard care alone. -

Case Study 2: Angina Pectoris

In a clinical trial assessing the efficacy of Ivabradine for stable angina, patients reported improved quality of life metrics and increased exercise capacity after treatment initiation, supporting its role as a first-line therapy for angina management .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ivabradin (D3-Hydrochlorid) ist im Vergleich zu anderen Herzfrequenz senkenden Mitteln einzigartig, da es den I_f-Strom selektiv hemmt, ohne andere Ionenkanäle oder Rezeptoren zu beeinflussen. Ähnliche Verbindungen umfassen:

Betablocker (z. B. Atenolol, Metoprolol): Diese Medikamente reduzieren die Herzfrequenz durch Blockierung von Beta-adrenergen Rezeptoren, können aber negative inotrope Wirkungen haben.

Kalziumkanalblocker (z. B. Amlodipin, Verapamil): Diese Mittel senken die Herzfrequenz durch Hemmung des Kalziumeinstroms in Herzmuskelzellen, können aber Vasodilatation und Hypotonie verursachen.

Andere HCN-Kanalblocker (z. B. Zatebradin): Diese Verbindungen hemmen ebenfalls den I_f-Strom, können aber im Vergleich zu Ivabradin unterschiedliche pharmakokinetische Profile und Nebenwirkungsprofile aufweisen.

Ivabradin (D3-Hydrochlorid) zeichnet sich durch seine spezifische Wirkung auf den I_f-Strom aus, was es zu einer wertvollen Option für Patienten macht, die andere Herzfrequenz senkende Medikamente nicht vertragen .

Biologische Aktivität

Ivabradine-d3 hydrochloride is a deuterated form of ivabradine, primarily utilized as an internal standard in the quantification of ivabradine in biological samples through techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in cardiovascular research due to its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I(f) current in the sinoatrial node, which regulates heart rate.

Ivabradine acts by selectively blocking the I(f) channels, which are responsible for the pacemaker activity in the heart. This blockade leads to a decrease in heart rate without affecting myocardial contractility, making it distinct from other rate-lowering agents like beta-blockers . The mechanism can be summarized as follows:

- Target Channels : HCN4 channels in the sinoatrial node.

- Action : Reduces diastolic depolarization and prolongs diastolic duration.

- Effect : Lowers heart rate and myocardial oxygen demand, improving blood flow to the myocardium .

Pharmacokinetics

The pharmacokinetic profile of ivabradine includes:

- Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration. Oral bioavailability is approximately 40%, influenced by first-pass metabolism .

- Distribution : Volume of distribution is around 100 L, with about 70% plasma protein binding .

- Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to an active metabolite that also contributes to its pharmacological effects .

- Elimination Half-life : Approximately 2 hours with metabolites excreted via urine and feces .

Biological Activity and Clinical Applications

Ivabradine is clinically used for managing chronic heart failure and angina pectoris. Its efficacy has been demonstrated in several key studies:

Clinical Studies Overview

| Study Name | Population | Primary Endpoint | Results |

|---|---|---|---|

| SHIFT Study | Patients with chronic heart failure (n=10,917) | Hospitalization for worsening HF or cardiovascular death | 18% reduction in primary endpoint (P<0.0001) |

| BEAUTIFUL Study | Patients with stable coronary artery disease (n=10,917) | Composite endpoint of cardiovascular death or hospitalization for MI | No significant reduction overall; however, significant reductions in patients with HR >70 bpm |

| Case Reports | Young men with acute heart failure due to myocarditis | Hemodynamic stabilization | Positive outcomes reported with ivabradine use |

- SHIFT Study Findings : The SHIFT study indicated that ivabradine significantly reduced hospitalizations for worsening heart failure and cardiovascular deaths by 18% compared to placebo. Notably, it also reduced deaths specifically due to heart failure by 26% (P=0.014) .

- BEAUTIFUL Study Insights : In patients with stable coronary artery disease, ivabradine did not significantly reduce the primary composite endpoint but showed benefits in patients with higher baseline heart rates. Specifically, there was a 36% reduction in fatal and nonfatal myocardial infarction for those with resting heart rates above 70 bpm (P=0.001) .

Safety Profile and Side Effects

While ivabradine is generally well-tolerated, some adverse effects have been reported:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ivabradine-d3 Hydrochloride in reducing heart rate, and how does it differ from β-blockers?

this compound selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in sinoatrial node (SAN) cells, specifically targeting the If current responsible for diastolic depolarization. This reduces the slope of the action potential’s depolarization phase, slowing heart rate without affecting myocardial contractility . Unlike β-blockers (e.g., metoprolol), which non-selectively inhibit β-adrenergic receptors and may cause negative inotropic effects, Ivabradine-d3 preserves cardiac output and is preferred for patients intolerant to β-blockers .

Q. What experimental models are commonly used to evaluate the cardioprotective effects of this compound?

Rodent models (e.g., ischemic-reperfusion injury in rats) are widely employed to study cardioprotection. Key endpoints include reductions in pro-inflammatory cytokines (e.g., TNF-α, IL-6), enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway. Echocardiography and histopathology are used to assess functional and structural improvements .

Q. How is this compound synthesized and purified for research use?

Synthesis involves:

- Step 1: Preparation of the intermediate 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.

- Step 2: Methylation and cyclization to form the deuterated compound. Purification uses crystallization (e.g., ethanol/water mixtures) and chromatography (HPLC with C18 columns) to achieve >98% purity .

Advanced Research Questions

Q. How can researchers design experiments to assess isoform-specific effects of this compound on HCN channels?

- Methodology: Use patch-clamp electrophysiology on heterologously expressed HCN isoforms (HCN1-4) in HEK293 cells. Compare inhibition kinetics (IC50) and voltage-dependent activation curves.

- Controls: Include wild-type and deuterium-free Ivabradine to evaluate isotopic effects.

- Data Analysis: Apply Hill equations to quantify cooperativity and use ANOVA to compare isoform sensitivity .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in CYP3A4-mediated oxidation vs. alternative pathways (e.g., flavin-containing monooxygenases) can be addressed by:

- In vitro assays: Incubate with human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole).

- Isotopic tracing: Use LC-MS/MS to track deuterium retention in metabolites (e.g., N-desmethyl derivative).

- Cross-study validation: Compare results across species (rat vs. human hepatocytes) to identify interspecies variability .

Q. What advanced techniques validate subcellular localization of this compound in SAN cells?

- Confocal microscopy: Tag Ivabradine-d3 with fluorescent probes (e.g., BODIPY) and colocalize with HCN4-GFP fusion proteins.

- Subcellular fractionation: Isolate SAN cell membranes via differential centrifugation and quantify drug concentration using UPLC-MS.

- Electron microscopy: Use gold-labeled antibodies targeting the deuterated moiety for nanoscale localization .

Q. Methodological Considerations

Q. How should researchers account for deuterium isotope effects in pharmacokinetic studies of this compound?

- Kinetic isotope effects (KIEs): Compare metabolic stability (t1/2) of Ivabradine-d3 vs. non-deuterated Ivabradine in CYP3A4-expressing systems.

- Tracer studies: Administer deuterated and non-deuterated forms concurrently in vivo to assess clearance differences via stable isotope dilution analysis .

Q. What analytical methods are optimal for quantifying this compound and its impurities in complex matrices?

- LC-HRMS: Enables simultaneous quantification of Ivabradine-d3, its metabolites (e.g., O-desmethyl), and impurities (e.g., dehydro Ivabradine) with ppm-level mass accuracy.

- Validation parameters: Include linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and precision (%RSD <15%) per ICH guidelines .

Q. Data Interpretation and Conflict Analysis

Q. How to reconcile conflicting reports on Ivabradine-d3’s anti-inflammatory effects in heart failure models?

- Meta-analysis: Pool data from studies using standardized endpoints (e.g., plasma IL-6 levels).

- Dose-response reevaluation: Test low (0.3 mg/kg) vs. high (3 mg/kg) doses in a uniform model (e.g., transverse aortic constriction in mice).

- Mechanistic studies: Knock out autophagy-related genes (Atg5/7) to isolate Ivabradine-d3’s dependency on autophagy for anti-inflammatory action .

Q. What statistical approaches are recommended for analyzing dose-dependent cardioprotection in preclinical studies?

Eigenschaften

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-AFMQDYKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675983 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217809-61-4 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.